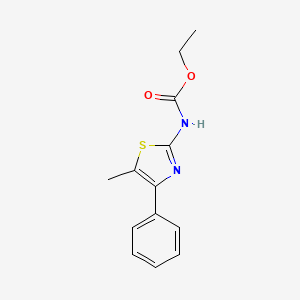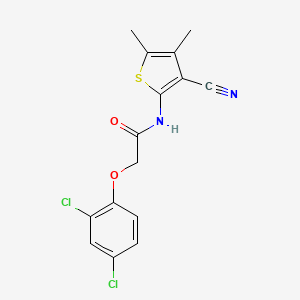
4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as A-796260, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as pyrrolones and has been found to exhibit potent analgesic properties.
Mécanisme D'action
The exact mechanism of action of 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act as a selective agonist of the mu-opioid receptor. This receptor is involved in the modulation of pain, and activation of this receptor by 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is believed to produce the analgesic effects observed.
Biochemical and Physiological Effects:
In addition to its analgesic properties, 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and has also been found to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its potent analgesic properties, which make it a useful tool for studying pain pathways and mechanisms. However, one of the limitations of using 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental setups.
Orientations Futures
There are several future directions for research on 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more potent and selective mu-opioid receptor agonists based on the structure of 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. Another area of interest is the study of the effects of 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is also interest in exploring the potential therapeutic applications of 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in other areas, such as anxiety and depression.
Méthodes De Synthèse
The synthesis of 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. One of the key intermediates in the synthesis is 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-2-methylpyrrole-2-one, which is obtained by reacting 3,4-dimethoxybenzaldehyde with 1-hexyl-3-hydroxy-2-methylpyrrole-2,5-dione in the presence of a base. This intermediate is then further converted to 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one by acetylating the hydroxyl group and reducing the ketone group.
Applications De Recherche Scientifique
4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been found to exhibit potent analgesic properties in animal models of pain, and has also been shown to be effective in reducing neuropathic pain.
Propriétés
IUPAC Name |
3-acetyl-2-(3,4-dimethoxyphenyl)-1-hexyl-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-5-6-7-8-11-21-18(17(13(2)22)19(23)20(21)24)14-9-10-15(25-3)16(12-14)26-4/h9-10,12,18,23H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXXONBAVQJPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5083785.png)
![4'-(3-bromo-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5083787.png)
![2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5083792.png)
![4-bromo-N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5083798.png)
![methyl 2-({3-[(cyclopropylcarbonyl)amino]-2-methylbenzoyl}amino)benzoate](/img/structure/B5083812.png)

![2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B5083836.png)
![N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide](/img/structure/B5083843.png)

![17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5083852.png)
![[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B5083856.png)
![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5083858.png)
